molecular formula C8H8O4 B8594854 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-

2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-

Cat. No.: B8594854
M. Wt: 168.15 g/mol
InChI Key: ZJUDDTBXZZUHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyranone family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl chloride with methyl acetoacetate yields 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- in a 58% yield . Another method involves the reaction of stable ketenes with dicarbonyl compounds .

Industrial Production Methods

Industrial production of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- typically involves the use of multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions. These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyranones and pyrimidines. For example, the reaction with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid yields a pyrimidine derivative .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. For instance, it inhibits the InhA enzyme, which is involved in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to the death of the bacteria .

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

5-acetyl-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C8H8O4/c1-4(9)8-5(2)12-7(11)3-6(8)10/h3,10H,1-2H3

InChI Key

ZJUDDTBXZZUHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=O)O1)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

When 7.0 mL (72.0 mmol) of malonyl chloride was added to 7.0 mL (67.8 mmol) of acetylacetone, a violent exothermic reaction occurred to give a black solid within a few minutes. The solid was cooled to room temperature, washed with ether and then ethyl acetate, and filtered. The thus-obtained brown solid was recrystallized from ethyl acetate/methanol to give 1.75 g (10.4 mmol, 15.3%) of 5-acetyl-4-hydroxy-6-methyl-2-pyrone as brown crystals. The filtrates from washing and the recrystallized mother liquor were combined and concentrated; the residue was purified by silica gel column chromatography to give 2.87 g (17.1 mmol, 25.2%) of 5-acetyl-4-hydroxy-6-methyl-2-pyrone as orange crystals.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

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